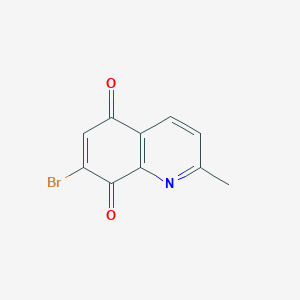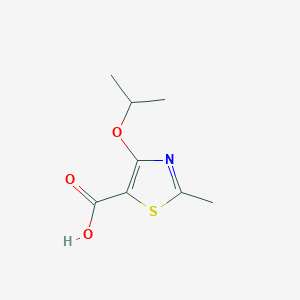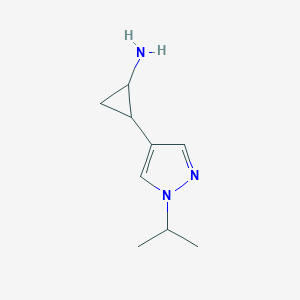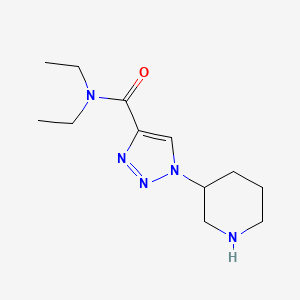
7-Bromo-2-methylquinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-methylquinoline-5,8-dione: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and two ketone groups at the 5th and 8th positions on the quinoline ring. This compound is known for its versatility as a synthetic intermediate in the preparation of various heterocyclic compounds, including piperidine derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinoline-5,8-dione typically involves the amination of 7-bromoquinoline with cyclohexylamine or benzylamine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines, leading to the formation of 7-alkylamino-2-methylquinoline-5,8-diones.
Reduction: The ketone groups at the 5th and 8th positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines (e.g., cyclohexylamine, benzylamine), ethanol or methanol as solvents, reflux conditions.
Reduction: Sodium borohydride, methanol or ethanol as solvents, room temperature.
Oxidation: Hydrogen peroxide, acetic acid as solvent, room temperature.
Major Products:
Nucleophilic Substitution: 7-alkylamino-2-methylquinoline-5,8-diones.
Reduction: 7-Bromo-2-methylquinoline-5,8-diol.
Oxidation: this compound N-oxide.
Applications De Recherche Scientifique
Chemistry: 7-Bromo-2-methylquinoline-5,8-dione is used as a synthetic intermediate in the preparation of various heterocyclic compounds, including piperidine derivatives .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its versatility as a synthetic intermediate makes it valuable in various chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of 7-Bromo-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, its derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
7-Bromo-2-methylquinoline: This compound lacks the ketone groups at the 5th and 8th positions, making it less reactive in certain chemical reactions.
2-Methylquinoline-5,8-dione: This compound lacks the bromine atom at the 7th position, which affects its reactivity and biological activity.
Uniqueness: 7-Bromo-2-methylquinoline-5,8-dione is unique due to the presence of both the bromine atom and the ketone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C10H6BrNO2 |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
7-bromo-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6BrNO2/c1-5-2-3-6-8(13)4-7(11)10(14)9(6)12-5/h2-4H,1H3 |
Clé InChI |
HZWDPAOBGLCOQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=O)C=C(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile](/img/structure/B11781522.png)
![6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11781531.png)


![2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid](/img/structure/B11781549.png)



![4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B11781570.png)


![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)
![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)
